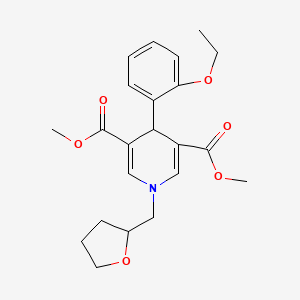
Dimethyl 4-(2-ethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-乙氧基苯基)-1-(四氢呋喃-2-基甲基)-1,4-二氢吡啶-3,5-二羧酸二甲酯是一种复杂的有机化合物,属于二氢吡啶类。该化合物以其独特的结构为特征,包括一个乙氧基苯基基团,一个四氢呋喃-2-基甲基基团和两个酯基团。
准备方法
合成路线和反应条件
4-(2-乙氧基苯基)-1-(四氢呋喃-2-基甲基)-1,4-二氢吡啶-3,5-二羧酸二甲酯的合成通常涉及多步有机反应。一种常见的合成路线包括 Hantzsch 二氢吡啶合成,该合成涉及醛、β-酮酸酯和氨或铵盐在回流条件下的缩合反应。反应条件通常需要乙醇等溶剂和催化剂来促进反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对产量和纯度进行优化,通常涉及连续流反应器和先进的纯化技术,例如结晶或色谱法。
化学反应分析
反应类型
4-(2-乙氧基苯基)-1-(四氢呋喃-2-基甲基)-1,4-二氢吡啶-3,5-二羧酸二甲酯可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成吡啶衍生物。
还原: 还原反应可以将其转化为四氢吡啶衍生物。
取代: 亲核取代反应可以在酯基团或芳香环上发生。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 甲醇钠 (NaOCH₃) 或乙醇钠 (NaOEt) 等试剂可以促进取代反应。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化通常会产生吡啶衍生物,而还原可以产生四氢吡啶衍生物。
科学研究应用
4-(2-乙氧基苯基)-1-(四氢呋喃-2-基甲基)-1,4-二氢吡啶-3,5-二羧酸二甲酯具有多种科学研究应用:
化学: 它被用作合成更复杂有机分子的构建模块。
生物学: 该化合物因其潜在的生物活性而受到研究,包括其对细胞过程的影响。
医学: 正在进行研究以探索其作为药物剂的潜力,特别是在心血管疾病方面。
工业: 它用于开发新材料以及作为各种工业过程中的前体。
作用机理
4-(2-乙氧基苯基)-1-(四氢呋喃-2-基甲基)-1,4-二氢吡啶-3,5-二羧酸二甲酯的作用机理涉及其与特定分子靶点和途径的相互作用。在生物系统中,它可能作用于钙通道,影响细胞钙水平并影响各种生理过程。确切的途径和靶点可能因具体应用和使用环境而异。
作用机制
The mechanism of action of 3,5-DIMETHYL 4-(2-ETHOXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.
相似化合物的比较
类似化合物
硝苯地平: 另一种用作钙通道阻滞剂的二氢吡啶衍生物。
氨氯地平: 一种广泛使用的降压药,具有类似的二氢吡啶结构。
非洛地平: 另一种具有结构相似性的钙通道阻滞剂。
独特性
4-(2-乙氧基苯基)-1-(四氢呋喃-2-基甲基)-1,4-二氢吡啶-3,5-二羧酸二甲酯之所以独特,是因为其特定的取代基赋予其独特的化学和生物学特性。
属性
分子式 |
C22H27NO6 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
dimethyl 4-(2-ethoxyphenyl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H27NO6/c1-4-28-19-10-6-5-9-16(19)20-17(21(24)26-2)13-23(12-15-8-7-11-29-15)14-18(20)22(25)27-3/h5-6,9-10,13-15,20H,4,7-8,11-12H2,1-3H3 |
InChI 键 |
WHXRDELIAIKFFW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632847.png)
![propyl 2-chloro-5-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B11632853.png)
![2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11632870.png)
![5-(4-bromophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632878.png)

![Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11632882.png)
![(6Z)-6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632883.png)
![ethyl 2-(3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632886.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11632891.png)
![4-({4-hydroxy-2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632899.png)
![prop-2-en-1-yl 2-{2-(4-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632909.png)
![Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate](/img/structure/B11632923.png)
![dimethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11632924.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632929.png)
